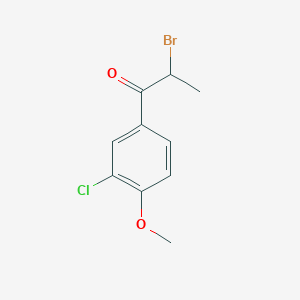

2-Bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one

Description

Hydrogen-1 Nuclear Magnetic Resonance ($$^1$$H NMR) Chemical Shift Assignments

The $$^1$$H NMR spectrum (400 MHz, CDCl₃) displays distinct signals for aromatic protons, methoxy groups, and alkyl chains:

- Aromatic protons : A doublet at δ 7.98 ppm (J = 8.8 Hz, 2H) corresponds to H-2 and H-6 of the chlorinated phenyl ring. A singlet at δ 7.30 ppm (1H) arises from H-5, deshielded by the electron-withdrawing chlorine atom.

- Methoxy group : A singlet at δ 3.89 ppm (3H) confirms the presence of the –OCH₃ substituent.

- Propanone chain : A quartet at δ 4.48 ppm (1H, J = 6.8 Hz) corresponds to the CHBr group, while a doublet at δ 1.82 ppm (3H, J = 7.2 Hz) arises from the terminal methyl group.

Table 2: $$^1$$H NMR assignments (CDCl₃)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.98 | d (J=8.8 Hz) | 2H | H-2, H-6 (aryl) |

| 7.30 | s | 1H | H-5 (aryl) |

| 4.48 | q (J=6.8 Hz) | 1H | CHBr |

| 3.89 | s | 3H | OCH₃ |

| 1.82 | d (J=7.2 Hz) | 3H | CH₃ |

Carbon-13 Nuclear Magnetic Resonance ($$^{13}$$C NMR) Spectral Interpretation

The $$^{13}$$C NMR spectrum (100 MHz, CDCl₃) confirms the connectivity of functional groups:

- Carbonyl carbon : A peak at δ 191.3 ppm corresponds to the ketone group.

- Aromatic carbons : Signals at δ 131.9 ppm (C-1), 126.8 ppm (C-3), and 114.0 ppm (C-4) reflect the chlorine and methoxy substituents’ electronic effects.

- Propanone chain : The CHBr carbon appears at δ 48.0 ppm, while the methyl group resonates at δ 21.8 ppm.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum (KBr) shows key absorptions at:

- 1705 cm⁻¹ : Strong C=O stretch of the ketone group.

- 1590 cm⁻¹ and 1480 cm⁻¹ : Aromatic C=C stretching vibrations.

- 1250 cm⁻¹ : C–O stretch of the methoxy group.

- 680 cm⁻¹ : C–Br stretching vibration.

Table 3: IR spectral assignments

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1705 | ν(C=O) |

| 1590, 1480 | ν(C=C, aromatic) |

| 1250 | ν(C–O, methoxy) |

| 680 | ν(C–Br) |

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) reveals a molecular ion peak at m/z 277.54 [M]⁺. Major fragments include:

- m/z 197.2 [M−Br]⁺ (loss of bromine).

- m/z 169.1 [M−Br−CO]⁺ (subsequent loss of carbonyl group).

- m/z 141.0 [C₆H₄ClO]⁺ (chlorinated phenyl fragment).

Computational Molecular Modeling Studies

Density Functional Theory (DFT) Optimization

DFT calculations at the B3LYP/6-311+G(d,p) level optimize the geometry, showing bond lengths of 1.21 Å (C=O), 1.76 Å (C–Br), and 1.34 Å (C–O). The dihedral angle between the aryl and propanone groups is 12.5°, indicating partial conjugation.

Properties

IUPAC Name |

2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c1-6(11)10(13)7-3-4-9(14-2)8(12)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGTZRPNCKOTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)OC)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Chalcone Precursors

One of the most documented routes to prepare brominated aromatic ketones like 2-Bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one involves the bromination of chalcone derivatives. Chalcones are α,β-unsaturated ketones that can undergo electrophilic addition reactions with bromine to yield vicinal dibromo or monobromo ketones depending on reaction conditions.

- Starting Material : 3-chloro-4-methoxychalcone or related chalcone derivatives.

- Reagents : Elemental bromine or in situ brominating agents such as potassium bromide with cerium(IV) ammonium nitrate.

- Solvent : Acetic acid or other polar solvents.

- Mechanism : The alkene moiety in the chalcone undergoes electrophilic addition of bromine, forming a bromonium ion intermediate, which is then attacked by a bromide nucleophile leading to brominated ketones.

This method is supported by a synthetic report where 2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-propanone was synthesized via bromination of 3-chloro-4’-methoxychalcone, confirming the formation of brominated ketones through this approach. The reaction yields a white crystalline product with high purity as confirmed by NMR and IR spectroscopy.

Radical Bromination of Aromatic Ketones

Another approach involves radical bromination of the α-position of aromatic ketones using bromine in the presence of radical initiators such as benzoyl peroxide. This method selectively introduces bromine at the α-carbon adjacent to the carbonyl group.

- Starting Material : Aromatic ketones with a methoxy and chloro substituent on the phenyl ring.

- Reagents : Bromine and benzoyl peroxide as radical initiator.

- Conditions : Controlled temperature (10–30 °C), normal pressure, and sometimes carried out in a packed tower reactor for better control of gas-liquid reactions.

- Outcome : Formation of α-bromo ketones like this compound.

This method is analogous to procedures described for related compounds where bromine gas and benzoyl peroxide are reacted with chlorinated propene derivatives to yield brominated products.

Crystallization and Purification

The brominated ketones obtained from these reactions are typically purified by recrystallization using solvents such as methanol and ethyl acetate. The crystalline products often form cocrystals with related compounds, which can be characterized by X-ray crystallography to confirm structure and purity.

Detailed Reaction Conditions and Data

Analytical Confirmation of Product

- NMR Spectroscopy : 13C-NMR shows characteristic peaks for C-Br carbons at ~55.6 ppm and ~46.4 ppm, confirming bromination at the α-position adjacent to the carbonyl.

- IR Spectroscopy : Presence of C-Br aliphatic stretch around 567 cm⁻¹; absence of alkene C=C peaks confirms complete conversion.

- Melting Point : The product typically melts around 139–140 °C, consistent with literature values for similar brominated ketones.

- Purity : High purity (>99%) achieved as indicated by the absence of starting material signals in spectral data and minimal impurities detected.

Summary and Recommendations

The preparation of this compound is best achieved via controlled bromination of suitable chalcone precursors or via radical bromination of aromatic ketones under mild conditions. The choice of method depends on available starting materials and desired substitution pattern. Purification by recrystallization ensures high purity, and comprehensive spectroscopic analysis confirms product identity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted derivatives such as azides or thiocyanates.

Reduction: Formation of 2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-ol.

Oxidation: Formation of 2-bromo-1-(3-chloro-4-hydroxyphenyl)propan-1-one.

Scientific Research Applications

2-Bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one

- CAS : 175135-93-0

- Molecular Formula : C₁₀H₁₀BrClO

- Molecular Weight : 261.55 g/mol

- Key Differences : The 4-methoxy group in the target compound is replaced with a methyl (-CH₃) group. This substitution reduces polarity and molecular weight (Δ = 16 g/mol). Technical-grade purity (≥80%) is available for industrial use .

2-Bromo-1-(4-chlorophenyl)propan-1-one

2-Bromo-1-(3-chlorophenyl)propan-1-one

- CAS : 34911-51-8

- Molecular Formula : C₉H₈BrClO

- Molecular Weight : 247.52 g/mol

- Properties : A yellow-brown liquid with applications in synthesizing antidepressants (e.g., bupropion). The absence of the 4-methoxy group alters solubility and metabolic stability .

Fluorinated and Dichlorinated Analogues

2-Bromo-1-(4-fluorophenyl)propan-1-one

2-Bromo-1-(2,4-dichlorophenyl)propan-1-one

- Molecular Formula : C₉H₈BrCl₂O

- Molecular Weight : 282.43 g/mol

Methoxy-Substituted Analogues

2-Bromo-1-(4-methoxyphenyl)propan-1-one

- Synthetic Use : Intermediate in multicomponent reactions (e.g., hyaluronidase inhibitors). The methoxy group at the 4-position (vs. 3-chloro-4-methoxy in the target compound) simplifies regioselectivity in further functionalizations .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |

|---|---|---|---|---|---|

| 2-Bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one | 102976-53-4 | C₁₀H₁₀BrClO₂ | 277.54 | 3-Cl, 4-OCH₃, 2-Br | Pharmaceutical intermediates |

| 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one | 175135-93-0 | C₁₀H₁₀BrClO | 261.55 | 3-Cl, 4-CH₃, 2-Br | Industrial synthesis |

| 2-Bromo-1-(4-chlorophenyl)propan-1-one | 877-37-2 | C₉H₈BrClO | 247.52 | 4-Cl, 2-Br | Cardiovascular drug synthesis |

| 2-Bromo-1-(4-fluorophenyl)propan-1-one | N/A | C₉H₈BrFO | 231.06 | 4-F, 2-Br | Electrophilic intermediates |

| 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one | N/A | C₉H₈BrCl₂O | 282.43 | 2-Cl, 4-Cl, 2-Br | Sterically hindered reactions |

Biological Activity

2-Bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one is a halogenated ketone with significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been explored for various applications, particularly in drug development and synthesis of biologically active molecules.

- Molecular Formula : C10H10BrClO2

- Molecular Weight : 277.54 g/mol

- CAS Number : 102976-53-4

The compound consists of a bromine atom and a chlorine atom attached to a propanone framework, with a methoxy group providing additional reactivity.

Biological Activity Overview

Research on this compound indicates several potential biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties. Its structural similarities to other antimicrobial agents indicate potential effectiveness against various pathogens.

- Anticancer Properties : The compound's ability to modulate biological pathways may position it as a candidate for cancer treatment. Studies have shown that structurally related compounds can inhibit the proliferation of cancer cells, particularly in androgen receptor-dependent conditions.

Antimicrobial Activity

A study investigating the synthesis of related compounds highlighted the importance of halogen substitutions in enhancing antimicrobial activity. Compounds with similar structures showed efficacy against Gram-positive and Gram-negative bacteria, suggesting that this compound might also possess such properties .

Anticancer Potential

Research focusing on androgen receptor modulators has shown that compounds with similar functional groups can act as antagonists in prostate cancer models. For instance, compounds exhibiting high affinity for androgen receptors demonstrated significant inhibition of cell proliferation in vitro . This suggests that this compound could be explored further for its anticancer potential.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one | C10H10BrClO | Methyl group instead of methoxy |

| 3-Chloro-4-methoxyacetophenone | C9H9ClO3 | Lacks bromine; used in similar synthetic pathways |

| 4-Bromoacetophenone | C8H8BrO | Similar halogenation pattern without chloro/methoxy |

The unique combination of bromine and methoxy functionalities in this compound may confer distinct reactivity and biological activity compared to these similar compounds.

The biological activity of this compound is postulated to involve:

- Nucleophilic Substitution Reactions : The bromine atom acts as a leaving group, facilitating reactions with nucleophiles.

- Interaction with Biological Targets : The carbonyl group may participate in hydrogen bonding or coordination with biological macromolecules, influencing cellular pathways.

Q & A

Q. What are the standard synthetic routes for 2-Bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one in academic laboratories?

The compound is typically synthesized via bromination of a precursor ketone. For example, analogous propanones are brominated using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions. A Wittig reaction or Friedel-Crafts acylation may precede bromination to assemble the aromatic scaffold. Purification often involves column chromatography or recrystallization to isolate the product .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the presence of the bromine, chlorine, and methoxy substituents by analyzing chemical shifts and coupling patterns.

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group ) are commonly reported for similar brominated propanones, enabling precise bond-length and angle measurements .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (CHBrClO) .

Q. How are physical properties like melting point and solubility determined experimentally?

- Melting Point : Differential scanning calorimetry (DSC) or capillary tube methods are used. Discrepancies in literature values (e.g., 65–75°C) may arise from polymorphic forms or impurities, necessitating repeated recrystallization .

- Solubility : Measured via gravimetric analysis in solvents like ethanol or dichloromethane. Water solubility is often determined using shake-flask methods .

Advanced Research Questions

Q. How can researchers address contradictions in reported crystallographic or spectroscopic data?

Discrepancies may stem from differences in sample purity, crystallization solvents, or instrumentation. Cross-validation using multiple techniques (e.g., NMR coupled with X-ray diffraction) and comparison with structurally analogous compounds (e.g., 2-bromo-1-(4-chlorophenyl)propan-1-one) can resolve inconsistencies .

Q. What strategies optimize regioselectivity during bromination of the propanone scaffold?

Regioselectivity is influenced by steric and electronic factors. Electron-donating groups (e.g., methoxy) direct bromination to specific positions. Computational tools like DFT calculations predict reactive sites, while reaction conditions (temperature, solvent polarity) are optimized empirically .

Q. What challenges arise in refining crystal structures of halogenated propanones, and how are they mitigated?

Halogen atoms (Br, Cl) introduce heavy-atom effects, complicating X-ray data refinement. SHELXL software is widely used for small-molecule refinement, leveraging constraints for thermal parameters and disorder modeling. Twinned crystals require integration of tools like TWINABS in SHELX .

Q. How can computational chemistry complement experimental studies of this compound?

Q. What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?

Use anhydrous solvents (e.g., THF, DMF) under inert atmospheres (N/Ar). Quenching reactive intermediates (e.g., Grignard reagents) requires controlled addition to prevent exothermic side reactions .

Methodological Considerations

- Synthesis Optimization : Scale-up reactions benefit from continuous flow reactors to enhance yield and purity .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection identifies impurities, while elemental analysis confirms stoichiometry .

- Safety Protocols : Due to the compound’s irritant properties, use fume hoods and personal protective equipment (PPE) during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.